molecular formula C6H11NOS B14300707 2-Ethyl-2-methyl-1,3-thiazolidin-4-one CAS No. 113501-81-8

2-Ethyl-2-methyl-1,3-thiazolidin-4-one

Cat. No.: B14300707
CAS No.: 113501-81-8
M. Wt: 145.23 g/mol
InChI Key: SZYFVEMHJKFUFO-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions include various substituted thiazolidinones, which exhibit enhanced biological activities .

Scientific Research Applications

2-Ethyl-2-methyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazolidin-4-one
  • 2-Ethyl-1,3-thiazolidin-4-one
  • 2-Phenyl-1,3-thiazolidin-4-one

Comparison: Compared to its analogs, 2-Ethyl-2-methyl-1,3-thiazolidin-4-one exhibits unique properties due to the presence of both ethyl and methyl groups. These substituents enhance its biological activity and selectivity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

113501-81-8

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

2-ethyl-2-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H11NOS/c1-3-6(2)7-5(8)4-9-6/h3-4H2,1-2H3,(H,7,8)

InChI Key

SZYFVEMHJKFUFO-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=O)CS1)C

Origin of Product

United States

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